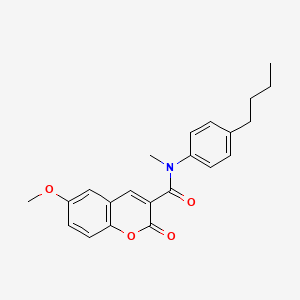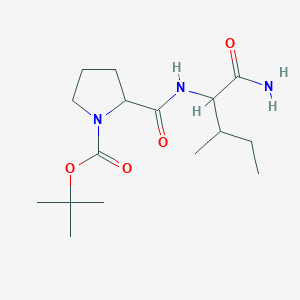![molecular formula C13H17NO3 B4057669 ethyl N-[(4-methylphenyl)acetyl]glycinate](/img/structure/B4057669.png)
ethyl N-[(4-methylphenyl)acetyl]glycinate
説明
Ethyl N-[(4-methylphenyl)acetyl]glycinate, also known as EMLA, is a local anesthetic that is commonly used in medical procedures to numb the skin. The chemical structure of EMLA is C15H22N2O2, and it is an ester of two amino acids, glycine and phenylalanine. EMLA is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
Safe and Efficient Synthesis
Ethyl N-[(4-methylphenyl)acetyl]glycinate serves as a starting material or intermediate in the synthesis of complex molecules. For example, it has been utilized in the safe and metal-free process for preparing ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate for the synthesis of darolutamide, highlighting its role in the development of potential pharmaceuticals (Szilágyi et al., 2022).
Medicinal Chemistry and Drug Development
In medicinal chemistry, ethyl N-[(4-methylphenyl)acetyl]glycinate derivatives have been synthesized for various pharmaceutical applications. For instance, it has been involved in the preparation of methano[1,3]oxazolo[3,2-a]quinolin-2-ones from 2-(pent-3-en-2-yl)anilines, demonstrating its versatility in creating heterocyclic systems that could have therapeutic applications (Mazgarova et al., 2014).
Biomaterials Development
The compound has implications in the development of biomaterials, such as in the study of biodegradable blends of poly[(ethyl alanato) (p-phenyl phenoxy) phosphazene] and poly(lactic acid-glycolic acid), which explored its potential in musculoskeletal applications. This research showcases the role of ethyl N-[(4-methylphenyl)acetyl]glycinate-related compounds in enhancing the properties of biomaterials for medical use (Deng et al., 2008).
Advanced Synthetic Techniques
Ethyl N-[(4-methylphenyl)acetyl]glycinate is also utilized in advanced synthetic techniques, such as in the monoalkylation, dialkylation, and Michael additions under solid-liquid phase-transfer catalysis, indicating its utility in creating a wide range of complex organic molecules (López et al., 1996).
PEGylation for Biotechnological Applications
Furthermore, research into PEGylation, the process of attaching poly(ethylene glycol) chains to molecules, has utilized derivatives similar to ethyl N-[(4-methylphenyl)acetyl]glycinate for modifying peptides and proteins to improve their pharmaceutical properties. This technique is crucial for enhancing drug delivery systems, highlighting another important application of this compound (Roberts et al., 2002).
特性
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)9-14-12(15)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAOPFZYCQPBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4057587.png)

![N-(3,4-dimethoxybenzyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl]propanamide](/img/structure/B4057625.png)


![2-{4-bromo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4057660.png)
![5-phenyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4057676.png)


![3-methyl-5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B4057688.png)
![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)
![3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057696.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)
![1-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4057702.png)